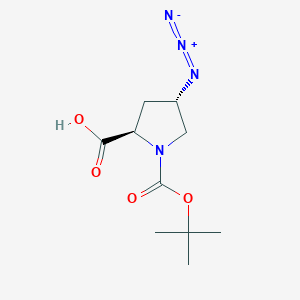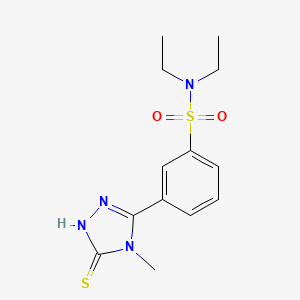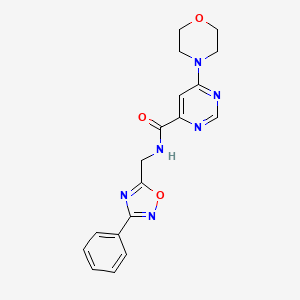
6-morpholino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-morpholino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a pyrimidine-based compound that has a morpholine ring and an oxadiazole group that makes it a unique compound with various potential applications.
Scientific Research Applications
Synthetic Methodologies and Characterization
The development of new synthetic methods for heterocyclic compounds, including pyrimidine derivatives, has been a focus of research. For instance, a study describes a convenient synthetic method and spectral characterization for the synthesis of new heterocyclic compounds, highlighting the versatility of morpholine derivatives in creating pharmacologically active molecules (Zaki, Radwan, & El-Dean, 2017). This research emphasizes the potential of morpholine and pyrimidine derivatives in investigating their pharmacological activities.
Pharmacological Potential
Research into pyrimidine derivatives has shown a broad spectrum of biological activities. A study highlights the synthesis of novel pyrimidine derivatives and evaluates their pharmacological potential, including antimicrobial and anticancer activities (Naik & Chikhalia, 2007). The wide range of activities associated with these compounds underscores their importance in medicinal chemistry and drug discovery.
Antimicrobial and Anti-inflammatory Properties
Another area of research focuses on the synthesis of heterocyclic compounds that exhibit antimicrobial and anti-inflammatory properties. Studies have synthesized various heterocyclic derivatives, including thioxopyrimidines and oxadiazoles, to explore their pharmacological profiles (Ho & Suen, 2013). These compounds have been evaluated for their potential as antibacterial, antifungal, and anti-inflammatory agents, demonstrating the significant role of pyrimidine and morpholine derivatives in developing new therapeutic agents.
Molecular Imaging Applications
The compound has also been explored in the context of molecular imaging. For example, research on the synthesis of [11C]HG-10-102-01, a potential PET agent for imaging LRRK2 enzyme activity in Parkinson's disease, showcases the application of pyrimidine derivatives in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).
properties
IUPAC Name |
6-morpholin-4-yl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c25-18(14-10-15(21-12-20-14)24-6-8-26-9-7-24)19-11-16-22-17(23-27-16)13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2,(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPQWVDQIKPVAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2400347.png)


![1-[3-(Difluoromethoxy)-4-nitrophenyl]-4-prop-2-ynyl-1,4-diazepane](/img/structure/B2400353.png)
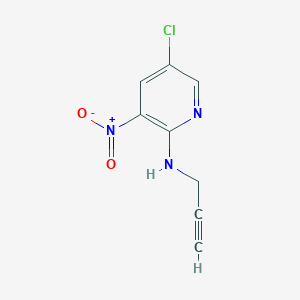
![[4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid](/img/structure/B2400358.png)
![4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate](/img/structure/B2400359.png)
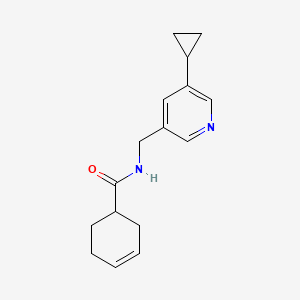


![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)propanehydrazide](/img/structure/B2400365.png)
